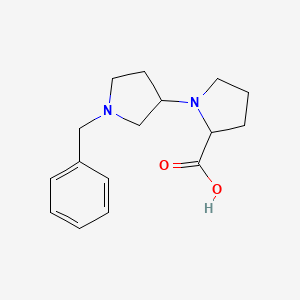

1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1485766-93-5 . It has a molecular weight of 274.36 . The IUPAC name for this compound is 1’-benzyl-1,3’-bipyrrolidine-2-carboxylic acid .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones, which is a class of compounds that “1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid” belongs to, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis

The InChI code for “1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid” is 1S/C16H22N2O2/c19-16(20)15-7-4-9-18(15)14-8-10-17(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2,(H,19,20) .Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid” include a molecular weight of 274.36 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Antibacterial Applications

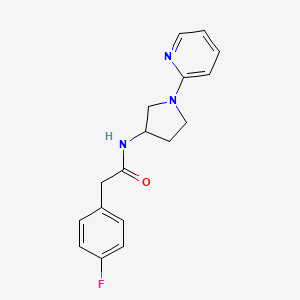

Research on pyridonecarboxylic acids, related to 1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid, has indicated their potential as antibacterial agents. The study by Egawa et al. (1984) focused on the synthesis and antibacterial activity of compounds with amino- and hydroxy-substituted cyclic amino groups. Some compounds were found to be more active than enoxacin, a known antibacterial agent, suggesting their value in further biological studies and potential applications in treating bacterial infections (Egawa et al., 1984).

Catalysis in Organic Synthesis

The catalytic properties of certain compounds related to 1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid have been studied in the context of organic synthesis. Kaloğlu et al. (2021) reported the synthesis of new 1,3-bis(substituted benzyl) imidazolinium salts and their corresponding Pd-PEPPSI-NHC type complexes. These complexes showed efficiency in the direct C5 mono-arylation of N-methylpyrrole-2-carboxaldehyde, indicating their potential as catalysts in organic synthesis (Kaloğlu et al., 2021).

Photophysical Properties

Sivakumar et al. (2011) studied lanthanide-based coordination polymers assembled from derivatives of carboxylic acids, including those related to 1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid. Their research focused on the synthesis, crystal structures, and photophysical properties of these compounds, highlighting their potential in the development of materials with unique optical properties (Sivakumar et al., 2011).

Synthesis of Pharmaceutical Intermediates

Tzimopoulos et al. (2010) investigated the synthesis of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, relevant to the study of 1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid. Their research provided insights into the structural investigation of these compounds, which could be significant in the synthesis of pharmaceutical intermediates (Tzimopoulos et al., 2010).

Synthesis of Pyrrolopyridine Derivatives

Lichitsky et al. (2010) presented a method for preparing 5-oxo-tetrahydropyrrolo[3,2-b]pyridine-3-carboxylic acids, which are related to the compound of interest. This research contributes to the broader understanding of the synthesis of pyrrolopyridine derivatives, which could have various applications in pharmaceutical and chemical industries (Lichitsky et al., 2010).

properties

IUPAC Name |

1-(1-benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-16(20)15-7-4-9-18(15)14-8-10-17(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAQYNSGHCHAIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCN(C2)CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2959721.png)

![3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride](/img/structure/B2959722.png)

![3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2959726.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2959730.png)

![5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2959733.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2959744.png)